molecular formula C13H13NO5S3 B2540897 (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-78-1

(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2540897
CAS No.: 880641-78-1
M. Wt: 359.43
InChI Key: BLJDLRBFPXDDMJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H13NO5S3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure

This compound consists of a thiazolidinone core with an ethylidene substituent linked to a 4-hydroxyphenyl group, along with a sulfonic acid moiety. The structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Thiazolidinones

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
Compound 5d37.9 - 113.857.8 - 118.3Staphylococcus aureus
Compound 5gVariesVariesE. coli
Compound 5kVariesVariesPseudomonas aeruginosa

The best antibacterial activity was observed for compound 5d , which demonstrated minimal inhibitory concentrations (MIC) indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . For example, some derivatives have been reported to activate specific apoptotic pathways leading to cell death in tumor cells.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineGI50 (µM)TGI (µM)
Compound IIMDA-MB-231 (Breast)1.5713.3
Compound IIISW-620 (Colon Cancer)<0.01<0.02

These findings suggest that the presence of specific substituents on the thiazolidinone ring significantly influences the anticancer efficacy of these compounds .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : By activating caspase pathways or other apoptotic mechanisms, it can lead to programmed cell death in cancer cells.
  • Antimicrobial Action : The sulfonic acid moiety may enhance solubility and facilitate interaction with microbial membranes, disrupting their integrity.

Case Studies

Several studies have explored the biological activity of thiazolidinones similar to the target compound:

  • A study on a series of thiazolidinone derivatives revealed significant anticancer activity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Another investigation demonstrated that specific thiazolidinones exhibited promising antibacterial activity against resistant strains, indicating their potential application in treating infections caused by multidrug-resistant bacteria .

Properties

IUPAC Name

2-[(5E)-5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S3/c1-8(9-2-4-10(15)5-3-9)11-12(16)14(13(20)21-11)6-7-22(17,18)19/h2-5,15H,6-7H2,1H3,(H,17,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDLRBFPXDDMJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.